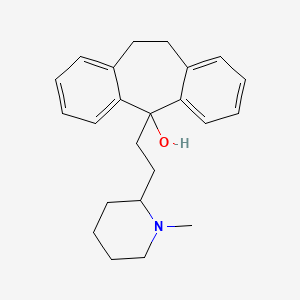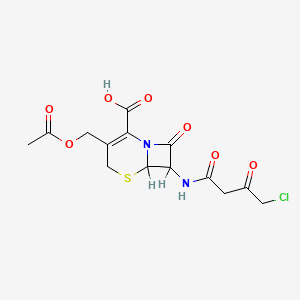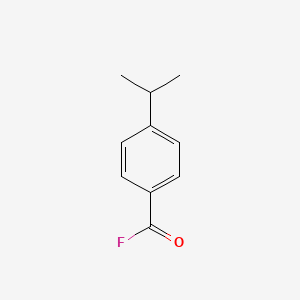
2-(Diethoxyphosphinothioylsulfanylmethyl)isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diethoxyphosphinothioylsulfanylmethyl)isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole derivatives. Isoindole-1,3-dione derivatives are known for their diverse chemical reactivity and significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethoxyphosphinothioylsulfanylmethyl)isoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines, followed by further functionalization. One common method involves the reaction of phthalic anhydride with a suitable amine to form the isoindole-1,3-dione core, which is then functionalized with diethoxyphosphinothioylsulfanylmethyl groups .
Industrial Production Methods
Industrial production methods for this compound often employ green chemistry principles to minimize environmental impact. Solventless conditions and the use of catalytic systems are preferred to enhance yield and reduce waste .
Chemical Reactions Analysis
Types of Reactions
2-(Diethoxyphosphinothioylsulfanylmethyl)isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or phosphines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and phosphines are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or phosphines .
Scientific Research Applications
2-(Diethoxyphosphinothioylsulfanylmethyl)isoindole-1,3-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Diethoxyphosphinothioylsulfanylmethyl)isoindole-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, modulating their activity and affecting various biological pathways. For example, it may inhibit enzyme activity by forming covalent bonds with active site residues .
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1,3-dione: A simpler derivative with similar core structure but lacking the diethoxyphosphinothioylsulfanylmethyl groups.
Phthalimide: Another related compound with a similar isoindole-1,3-dione core but different functional groups.
Uniqueness
2-(Diethoxyphosphinothioylsulfanylmethyl)isoindole-1,3-dione is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of diethoxyphosphinothioylsulfanylmethyl groups enhances its potential for diverse applications in various fields .
Properties
CAS No. |
6119-96-6 |
|---|---|
Molecular Formula |
C13H16NO4PS2 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-(diethoxyphosphinothioylsulfanylmethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C13H16NO4PS2/c1-3-17-19(20,18-4-2)21-9-14-12(15)10-7-5-6-8-11(10)13(14)16/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
KTZJVUBSCYTBMB-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(OCC)SCN1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


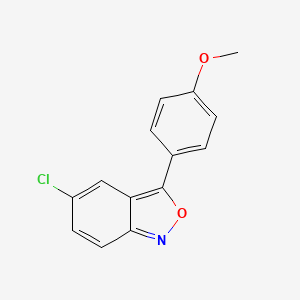
![3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13798698.png)
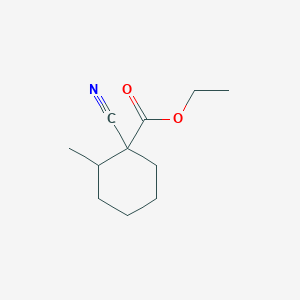


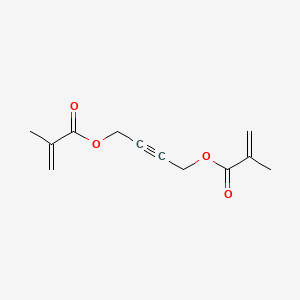

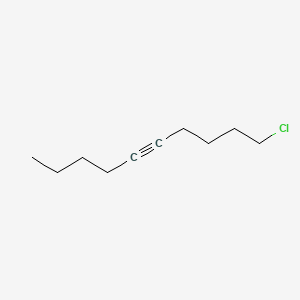
![4-Iodo-N-[3-(4-methyl-piperazin-1-YL)-propyl]-benzenesulfonamide dihydrochloride](/img/structure/B13798736.png)
![N-Phenyl-2-{[5-(2-pyrazinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B13798737.png)
